molecular formula C9H9N3O B3144644 (2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate CAS No. 55613-19-9

(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate

Cat. No. B3144644
CAS RN: 55613-19-9
M. Wt: 175.19 g/mol
InChI Key: NCEHSCFLZFRLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate, also known as pyridoxal isonicotinoyl hydrazone (PIH), is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of PIH is not fully understood, but it is believed to involve the chelation of metals such as iron and copper. PIH has been shown to bind to these metals and remove them from the body, which may contribute to its anti-tumor and anti-oxidant properties.
Biochemical and Physiological Effects:
PIH has been shown to have various biochemical and physiological effects, including anti-tumor, anti-oxidant, and chelating properties. Studies have also shown that PIH can increase the production of red blood cells and improve the function of the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using PIH in lab experiments is its ability to chelate metals, which can be useful in studying the effects of metal ions on biological systems. However, one limitation is that PIH can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on PIH. One area of interest is the development of new compounds based on the structure of PIH, which may have even greater anti-tumor and chelating properties. Another area of interest is the use of PIH in combination with other drugs or therapies, which may enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of PIH and its potential applications in various areas of scientific research.

Scientific Research Applications

PIH has been studied for its potential applications in various areas of scientific research. One area of interest is cancer research, as PIH has been shown to have anti-tumor properties. Studies have shown that PIH can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
In addition to cancer research, PIH has also been studied for its potential applications in the treatment of iron overload disorders. PIH has been shown to have chelating properties, meaning that it can bind to excess iron in the body and remove it. This makes it a potential treatment option for disorders such as hemochromatosis, which is characterized by an excess of iron in the body.

properties

IUPAC Name

(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-3-6-12(11-9)7-8-1-4-10-5-2-8/h1-2,4-5,7H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEHSCFLZFRLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CC2=CC=NC=C2)N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/[N+](=C\C2=CC=NC=C2)/N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate
Reactant of Route 2
(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate
Reactant of Route 3
(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate
Reactant of Route 4
(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate
Reactant of Route 5
(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate
Reactant of Route 6
(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate

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